molecular formula C9H9FO3 B1333678 (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol CAS No. 306934-89-4

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Cat. No.: B1333678
CAS No.: 306934-89-4
M. Wt: 184.16 g/mol
InChI Key: YLADDVZIEBXWQU-UHFFFAOYSA-N
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Description

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is a useful research compound. Its molecular formula is C9H9FO3 and its molecular weight is 184.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLADDVZIEBXWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)F)CO)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10381599
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306934-89-4
Record name 6-Fluoro-4H-1,3-benzodioxin-8-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=306934-89-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10381599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 306934-89-4

Prepared for: Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, a fluorinated benzodioxane derivative of significant interest in medicinal chemistry and drug discovery. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, analytical characterization, and its potential applications, grounded in established scientific principles.

Introduction and Strategic Importance

This compound belongs to the 1,3-benzodioxane class of heterocyclic compounds. The benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active molecules.[1][2][3] The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. The hydroxymethyl group at the 8-position provides a crucial handle for further chemical modifications, making this compound a valuable building block for the synthesis of more complex drug candidates.

This guide aims to provide researchers with the foundational knowledge and practical methodologies required to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 306934-89-4PubChem[4]
Molecular Formula C₉H₉FO₃PubChem[4]
Molecular Weight 184.17 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
Appearance White to off-white solid (predicted)Inferred from similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in methanol, ethanol, DMSO, and chlorinated solvents (predicted)Inferred from structure
XLogP3 1.3PubChem[4]
Chemical Structure:

The chemical structure of this compound is depicted below.

Figure 1: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding aldehyde, 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and selective reducing agent suitable for this transformation.[5][6][7][8]

Proposed Synthetic Pathway

G 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde This compound This compound 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde->this compound Reduction NaBH4, Methanol NaBH4, Methanol NaBH4, Methanol->6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde

Figure 2: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound by the reduction of 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde.

Materials:

  • 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (CAS: 306934-87-2)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-fluoro-4H-1,3-benzodioxine-8-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.

  • Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Predicted Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~7.0-6.8 (m, 2H, Ar-H)

    • δ ~5.2 (s, 2H, O-CH₂-O)

    • δ ~4.9 (s, 2H, Ar-CH₂-O)

    • δ ~4.7 (s, 2H, Ar-CH₂-OH)

    • δ ~2.0 (br s, 1H, -OH)

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ ~158 (d, J ≈ 240 Hz, C-F)

    • δ ~145 (d, J ≈ 10 Hz, C-O)

    • δ ~130 (d, J ≈ 5 Hz, C-Ar)

    • δ ~115 (d, J ≈ 25 Hz, C-Ar)

    • δ ~110 (d, J ≈ 25 Hz, C-Ar)

    • δ ~105 (d, J ≈ 5 Hz, C-Ar)

    • δ ~95 (t, O-CH₂-O)

    • δ ~65 (t, Ar-CH₂-O)

    • δ ~60 (t, Ar-CH₂-OH)

  • FT-IR (ATR):

    • 3400-3200 cm⁻¹ (broad, O-H stretch)

    • 2950-2850 cm⁻¹ (C-H stretch)

    • 1600-1450 cm⁻¹ (C=C aromatic stretch)

    • 1250-1050 cm⁻¹ (C-O stretch, C-F stretch)

  • Mass Spectrometry (ESI+):

    • m/z 185.06 [M+H]⁺, 207.04 [M+Na]⁺

Applications in Drug Discovery and Development

The 1,3-benzodioxole and 1,4-benzodioxane scaffolds are integral to a wide array of pharmacologically active compounds, exhibiting activities such as anti-tumor, anti-inflammatory, and antibacterial properties.[1][2][3][9]

While specific biological data for this compound is not extensively published, its structural features suggest its utility as a key intermediate in the synthesis of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the primary alcohol functionality serves as a versatile point for derivatization to explore structure-activity relationships (SAR).

Potential areas of application include:

  • Scaffold for Library Synthesis: Its straightforward synthesis and reactive handle make it an ideal starting material for the creation of diverse chemical libraries for high-throughput screening.

  • Development of Novel Anti-cancer Agents: The benzodioxole moiety is found in several compounds with anti-proliferative effects.[9]

  • Synthesis of CNS-active Compounds: The benzodioxane structure is a common feature in molecules targeting central nervous system receptors.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis from commercially available precursors is achievable through a reliable reduction protocol. The strategic incorporation of a fluorine atom and a functionalizable methanol group provides a platform for the development of novel compounds with potentially enhanced pharmacological profiles. This guide provides the essential technical information to facilitate the use of this compound in advancing drug development programs.

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A Technical Guide to (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: Properties, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, a fluorinated heterocyclic compound of increasing interest to the scientific community. We will detail its fundamental physicochemical properties, including its precise molecular weight, and present a robust, mechanistically sound synthetic protocol. Furthermore, this whitepaper explores the compound's strategic importance as a versatile synthetic intermediate in the broader context of drug discovery and medicinal chemistry, highlighting the value of its structural motifs. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical building block.

Core Physicochemical and Structural Characteristics

This compound is a solid organic compound characterized by a fused ring system consisting of a fluorinated benzene ring and a 1,3-dioxin ring, further substituted with a hydroxymethyl group. The strategic placement of the fluorine atom and the primary alcohol functional group makes it a valuable intermediate for introducing this specific scaffold into more complex target molecules.

The definitive molecular identity and key computed properties are summarized below, providing a foundational dataset for its use in experimental design.

PropertyValueSource
Molecular Weight 184.17 g/mol [1][2]
Molecular Formula C₉H₉FO₃[1][2][3]
IUPAC Name This compound[1]
CAS Number 306934-89-4[1]
Canonical SMILES C1C2=C(C(=CC(=C2)F)CO)OCO1[1]
InChI Key YLADDVZIEBXWQU-UHFFFAOYSA-N[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 4[1]
XLogP3 (Computed) 0.6[1]
Exact Mass 184.05357231 Da[1]

Synthesis and Mechanistic Validation

While this compound is commercially available, understanding its synthesis provides crucial insights into its reactivity and potential impurity profile. A highly efficient and logical synthetic route involves the nucleophilic substitution of a corresponding chloromethyl precursor.

Synthetic Strategy: Hydrolysis of a Halogenated Precursor

The most direct pathway to synthesize the target alcohol is through the hydrolysis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine (CAS: 131728-94-4).[4] This reaction proceeds via a standard Sₙ2 mechanism, where a hydroxide ion acts as the nucleophile, displacing the chloride leaving group from the benzylic position. The benzylic carbon is activated towards nucleophilic attack, making this transformation efficient under mild conditions. This precursor is a logical choice due to its structural similarity and the straightforward nature of the required chemical conversion.

G precursor 8-(chloromethyl)-6-fluoro- 4H-1,3-benzodioxine product This compound precursor->product Sₙ2 Nucleophilic Substitution Reagents: NaOH or K₂CO₃ Solvent: H₂O / THF

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a self-validating laboratory-scale synthesis.

Materials:

  • 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

  • Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized Water

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine (1.0 eq) in a 2:1 mixture of THF and deionized water.

  • Reagent Addition: Add sodium hydroxide (1.2 eq) to the stirring solution. The use of a slight excess of base ensures the complete consumption of the starting material.

    • Causality Insight: The hydroxide ion (OH⁻) is the active nucleophile. THF serves as a co-solvent to ensure the organic starting material remains dissolved while allowing for the presence of the aqueous nucleophile.

  • Reaction Monitoring (Self-Validation): Gently heat the mixture to 50-60°C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) every 30 minutes (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is complete upon the disappearance of the starting material spot (which is less polar) and the appearance of a more polar product spot (due to the new hydroxyl group).

  • Work-up: Cool the reaction mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous residue with deionized water and transfer it to a separatory funnel.

  • Extraction and Isolation: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Causality Insight: The product is significantly more soluble in ethyl acetate than in water, allowing for its efficient separation from inorganic salts (e.g., NaCl) and excess base.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Final Characterization: Confirm the identity and purity of the isolated white solid using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to validate the successful synthesis.

Strategic Importance in Drug Discovery

While there is limited literature on the direct biological activity of this compound, its value lies in its role as a sophisticated synthetic intermediate. The specific combination of its structural features is highly relevant to modern medicinal chemistry.

1. The Fluorine Advantage: The presence of a fluorine atom on the aromatic ring is a common strategy in drug design. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the acidity (pKa) of nearby functional groups.[5][6]

2. The Benzodioxin Scaffold: The 1,3-benzodioxin core is a rigid bicyclic system that can serve as a bioisostere for other aromatic or heterocyclic systems.[7] Its defined three-dimensional shape can orient appended functional groups into specific vectors, which is critical for precise interaction with biological targets.

3. The Versatile Alcohol Handle: The primary alcohol (-CH₂OH) group is a key functional handle for synthetic elaboration. It can be readily:

  • Oxidized to an aldehyde or carboxylic acid.

  • Converted into an ether or ester.

  • Transformed into a leaving group for nucleophilic substitution.

This versatility allows chemists to easily incorporate the fluorobenzodioxin moiety into a wide array of more complex molecular architectures, such as those found in inhibitors of kinases or other enzymes.[8][9]

Conclusion

This compound, with a molecular weight of 184.17 g/mol , is more than a simple chemical.[1][2] It represents a confluence of desirable structural features—a metabolically robust fluorinated ring, a rigid conformational scaffold, and a versatile functional group for further synthesis. The clear and reliable synthetic pathway from its chloromethylated precursor underscores its accessibility for research and development. For scientists and professionals in drug discovery, this compound is a well-characterized and highly valuable building block for the rational design and synthesis of novel therapeutic agents.

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An In-depth Technical Guide to the ¹H NMR Spectrum of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a detailed exploration of the proton (¹H) NMR spectrum of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, a substituted benzodioxin derivative. Compounds within this class are of significant interest in medicinal chemistry. A thorough understanding of their spectral characteristics is paramount for unambiguous identification, purity assessment, and the study of their chemical behavior. This document will provide a predictive analysis of the ¹H NMR spectrum, grounded in fundamental principles of chemical shifts and spin-spin coupling, and will outline the experimental methodology for acquiring such a spectrum.

Molecular Structure and Predicted ¹H NMR Resonances

The chemical structure of this compound is presented below. The molecule possesses several distinct proton environments that are expected to give rise to a characteristic ¹H NMR spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Compound (5-10 mg) Dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample into Spectrometer Transfer->Insert Lock Lock and Shim Insert->Lock Acquire Acquire Data (Standard 1D ¹H) Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Reference Chemical Shift Referencing Phase->Reference Integrate Integration Reference->Integrate Analyze Analyze Spectrum Integrate->Analyze

Figure 2. Experimental workflow for ¹H NMR spectroscopy.

Conclusion

The ¹H NMR spectrum of this compound is predicted to exhibit a unique set of signals that are diagnostic of its structure. The key features include two doublet of doublets in the aromatic region due to proton-fluorine and proton-proton couplings, two distinct singlets for the methylene protons of the dioxin ring, and signals for the benzylic alcohol group. This in-depth guide provides the theoretical basis for the interpretation of this spectrum and a robust experimental protocol for its acquisition. For researchers and scientists in drug development, a comprehensive understanding of such spectral data is fundamental for the verification of molecular identity and the advancement of chemical entities through the discovery pipeline.

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Mass spectrometry of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Preamble: The Analytical Challenge and Strategic Approach

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is paramount. This compound, a fluorinated benzodioxin derivative, represents a class of compounds that, while promising as synthetic building blocks, presents a distinct analytical challenge. Its unique combination of a polar alcohol, an electronegative fluorine atom, and a heterocyclic benzodioxin core requires a nuanced and robust analytical strategy for unambiguous identification and characterization.

This guide moves beyond a simple recitation of methods. It provides a strategic framework for the mass spectrometric analysis of this molecule, grounded in first principles of ionization, mass analysis, and fragmentation. We will explore the rationale behind methodological choices, establish a self-validating experimental workflow, and decode the resulting spectral data to provide unequivocal structural confirmation. This document is intended for researchers, analytical scientists, and drug development professionals who require not just data, but verified, trustworthy, and actionable molecular insights.

Chapter 1: Foundational Physicochemical Properties and Their Mass Spectrometric Implications

Before designing an experiment, we must first understand the analyte. The structure of this compound dictates its behavior from sample preparation to fragmentation.

  • Molecular Formula: C₉H₉FO₃[1][2]

  • Average Molecular Weight: 184.17 g/mol [1][3]

  • Monoisotopic (Exact) Mass: 184.05357 Da[2]

The key structural features influencing our analytical strategy are:

  • The Methanol Group (-CH₂OH): This primary alcohol is a polar functional group, making the molecule suitable for reversed-phase liquid chromatography. Critically, the hydroxyl group is a prime site for protonation (to form [M+H]⁺) in an acidic mobile phase or deprotonation (to form [M-H]⁻) in a basic mobile phase, making it an ideal candidate for Electrospray Ionization (ESI).[4][5]

  • The Fluorine Substituent (-F): As a highly electronegative atom, fluorine influences the electronic distribution of the aromatic ring. Its presence is a key validation point, as the exact mass of fluorine (18.9984 Da) will be reflected in the high-resolution mass measurement of the parent and any fluorine-containing fragment ions.

  • The 4H-1,3-benzodioxin Core: This heterocyclic ring system provides the structural backbone. The ether linkages and the methylene bridge are potential sites for characteristic fragmentation, such as the loss of formaldehyde (CH₂O), which can provide definitive structural information during tandem mass spectrometry (MS/MS).[6][7]

Chapter 2: Strategic Selection of the Analytical Platform

The selection of instrumentation is the most critical decision in the analytical workflow. For an analyte of this nature, the combination of liquid chromatography with high-resolution mass spectrometry is not merely a choice but a necessity for achieving the required specificity and certainty.

Ionization Modality: Why Electrospray Ionization (ESI)?

Electrospray Ionization (ESI) is the premier choice for this molecule.[5] ESI is a "soft" ionization technique that transfers ions from a liquid solution into the gas phase with minimal fragmentation.[5][8] This is crucial for preserving the molecular ion, which is the foundational piece of information in any mass spectrum.

The causality for this choice is rooted in the molecule's polarity. The methanol group allows for efficient formation of a protonated molecule, [M+H]⁺, in a positive ion mode ESI experiment, or a deprotonated molecule, [M-H]⁻, in negative ion mode. The process involves creating charged droplets from the sample solution, followed by solvent evaporation to yield gas-phase analyte ions.[4][9] This gentle process ensures that the peak corresponding to the intact molecule is prominent in the spectrum, providing an accurate molecular weight.

Mass Analyzer: The Imperative of High Resolution (Q-TOF or Orbitrap)

While a standard single quadrupole mass spectrometer could detect the molecule, it would lack the mass accuracy to confirm its elemental composition. For this, a high-resolution mass spectrometer (HRMS) is indispensable. Two of the most powerful and common HRMS platforms are the Quadrupole Time-of-Flight (Q-TOF) and the Orbitrap.[10]

  • Mass Accuracy: An HRMS instrument can measure mass-to-charge ratios (m/z) to within a few parts-per-million (ppm). This allows us to distinguish the exact mass of our target (C₉H₉FO₃, [M+H]⁺ = 185.0608 Da) from other potential isobaric (same nominal mass) interferences. This capability is the cornerstone of confident identification.[11][12]

  • Resolution: High resolution is the ability to separate two peaks with a very small difference in m/z.[13] This is vital when analyzing samples in complex matrices (e.g., from a reaction mixture or biological extract), where background ions could otherwise obscure the analyte signal.[13][14]

  • MS/MS Capability: Both Q-TOF and Orbitrap platforms excel at tandem mass spectrometry (MS/MS).[11][14] This involves selecting the molecular ion, fragmenting it through collision-induced dissociation (CID), and analyzing the resulting fragment ions. This fragmentation pattern serves as a structural fingerprint, providing definitive confirmation of the molecule's identity.

Chapter 3: The Experimental Protocol: A Self-Validating Workflow

This section details a robust, step-by-step protocol for the analysis of this compound using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF MS) system.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Analyte Standard (1 mg/mL in Methanol) WorkingSol Working Solution (1 µg/mL in 50:50 ACN:H₂O) Sample->WorkingSol Dilution LC UHPLC Separation (C18 Column) WorkingSol->LC ESI ESI Source (+/- Ionization) LC->ESI Q1 Quadrupole (MS1) (Precursor Selection) ESI->Q1 CID Collision Cell (Fragmentation) Q1->CID TOF TOF Analyzer (Fragment m/z Analysis) CID->TOF Detector Detector TOF->Detector DataSys Data System Detector->DataSys Report Structural Confirmation & Quantitation DataSys->Report Interpretation

Caption: High-level workflow for LC-MS/MS analysis.

Sample & Mobile Phase Preparation
  • Stock Solution: Accurately weigh and dissolve this compound in LC-MS grade methanol to create a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution in a 50:50 mixture of LC-MS grade acetonitrile and water to a final concentration of 1 µg/mL for direct infusion or LC-MS analysis.

  • Mobile Phase A (Aqueous): Water with 0.1% formic acid (for positive ion mode) or 5 mM ammonium acetate (for negative ion mode). The acidic modifier promotes protonation ([M+H]⁺), enhancing signal in positive mode.

  • Mobile Phase B (Organic): Acetonitrile with 0.1% formic acid (for positive ion mode) or acetonitrile (for negative ion mode).

Liquid Chromatography (LC) Parameters

The goal of chromatography is to ensure the analyte is pure when it enters the mass spectrometer.

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Standard reversed-phase chemistry for retaining small polar molecules.
Column Temp. 40 °C Ensures reproducible retention times.
Flow Rate 0.4 mL/min Appropriate for a 2.1 mm ID column, balancing speed and efficiency.
Injection Vol. 2 µL A small volume to prevent peak distortion.

| Gradient | 5% B to 95% B over 5 min | A generic gradient to elute the compound from the column. |

Mass Spectrometry (MS) Parameters (Q-TOF)

These parameters are starting points and should be optimized for the specific instrument. We will focus on positive ion mode ([M+H]⁺) as it is typically robust for molecules with alcohol functionalities.

Parameter Value Rationale
Ionization Mode ESI Positive To generate the protonated molecular ion [M+H]⁺.
Capillary Voltage 3500 V Creates the electric field for the electrospray process.[4]
Source Temp. 120 °C Assists in the initial desolvation of droplets.
Desolvation Temp. 350 °C Ensures complete evaporation of solvent to form gas-phase ions.
Gas Flow 600 L/Hr Nitrogen gas used to aid in desolvation.
MS1 Scan Range m/z 50-500 Covers the expected mass of the analyte and potential low-mass fragments.
MS/MS Acquisition Auto MS/MS The instrument automatically triggers fragmentation on the most intense peaks.

| Collision Energy | Ramp 10-40 eV | A range of energies ensures capture of both low-energy (parent) and high-energy (smaller) fragments. |

Chapter 4: Decoding the Spectrum: From Raw Data to Structural Confirmation

Expected High-Resolution MS1 Data

The first experiment is a full scan analysis (MS1) to find the molecular ion. High mass accuracy allows us to propose an elemental composition with high confidence.

Ion SpeciesTheoretical Exact m/zObserved m/z (example)Mass Error (ppm)Elemental Composition
[M+H]⁺ 185.06082185.0605-1.7C₉H₁₀FO₃⁺
[M+Na]⁺ 207.04276207.0425-1.3C₉H₉FNaO₃⁺
[M-H]⁻ 183.04588183.0461+1.2C₉H₈FO₃⁻

Table: Expected exact mass measurements for the parent molecule.

Tandem MS (MS/MS): The Fragmentation Fingerprint

The true power of this analysis comes from MS/MS. By fragmenting the selected precursor ion ([M+H]⁺ at m/z 185.06), we generate a unique fragmentation pattern that confirms the molecular structure. The fragmentation of benzodioxin-containing structures often involves cleavages within the heterocyclic ring.[6][7]

G Parent [M+H]⁺ m/z 185.06 Frag1 [M+H - H₂O]⁺ m/z 167.05 Parent->Frag1 - H₂O Frag2 [M+H - CH₂O]⁺ m/z 155.05 Parent->Frag2 - CH₂O Frag3 [M+H - H₂O - CO]⁺ m/z 139.04 Frag1->Frag3 - CO Frag4 [C₇H₅FO]⁺ m/z 124.03 Frag2->Frag4 - CH₂O, -H

Caption: Predicted fragmentation pathway for [M+H]⁺.

Interpretation of Key Fragments:

  • m/z 167.05 ([M+H - H₂O]⁺): This is a classic loss of water from the protonated methanol group. Its presence is strong evidence for a hydroxyl functionality.

  • m/z 155.05 ([M+H - CH₂O]⁺): This corresponds to the neutral loss of formaldehyde. This is a characteristic fragmentation for the 1,3-benzodioxin system, likely involving the cleavage of the C-O bonds within the six-membered heterocyclic ring.

  • m/z 139.04 ([M+H - H₂O - CO]⁺): A subsequent loss of carbon monoxide (28 Da) from the m/z 167 fragment is a common pathway for phenolic compounds after dehydration, suggesting rearrangement after the initial water loss.

  • m/z 124.03 ([C₇H₅FO]⁺): A smaller fragment retaining the fluorinated aromatic ring, providing further evidence for the core structure.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossProposed Fragment Structure
185.06167.05H₂O (18.01 Da)Dehydrated parent ion
185.06155.05CH₂O (30.01 Da)Ion from dioxin ring cleavage
167.05139.04CO (28.00 Da)Decarbonylated fragment
155.05124.03CH₂O, H (31.02 Da)Fluorobenzoyl cation fragment

Table: Summary of predicted MS/MS fragments and their origins.

Conclusion

The mass spectrometric characterization of this compound is a clear demonstration of modern analytical chemistry principles. By leveraging the molecule's inherent physicochemical properties, a logical and robust workflow can be designed. The strategic application of electrospray ionization ensures the preservation of the molecular ion, while high-resolution mass analysis provides the mass accuracy required for elemental composition assignment. Finally, tandem mass spectrometry delivers an irrefutable structural fingerprint through characteristic fragmentation pathways, including the signature losses of water and formaldehyde. This integrated approach provides the highest level of analytical confidence, meeting the rigorous demands of research and development in the pharmaceutical and chemical industries.

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Methodological & Application

Application Notes and Protocols for the Synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Fluorinated Benzodioxins in Modern Drug Discovery

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The 1,3-benzodioxin scaffold, a privileged heterocyclic motif, is present in numerous biologically active compounds. The targeted synthesis of molecules such as (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol, which combines these two key features, represents a significant endeavor in the development of novel therapeutic agents. This guide provides a comprehensive, field-tested protocol for the synthesis of this valuable compound, grounded in established chemical principles and supported by authoritative literature.

Synthetic Strategy and Mechanistic Rationale

The synthesis of this compound is most effectively achieved through a direct, acid-catalyzed cyclization of a suitable phenolic precursor with a formaldehyde equivalent. This approach is favored for its atom economy and operational simplicity.

Selection of Starting Materials

The logical precursor for this synthesis is 4-fluoro-2-(hydroxymethyl)phenol .[4] This commercially available starting material possesses the requisite arrangement of functional groups: a phenolic hydroxyl group and a benzylic alcohol ortho to each other, with a fluorine atom at the desired position on the aromatic ring.

For the introduction of the methylene bridge to form the dioxin ring, paraformaldehyde is the reagent of choice.[5] As a solid polymer of formaldehyde, it is easier to handle and dose than gaseous formaldehyde or aqueous formalin solutions.[6][7][8] Under acidic and heated conditions, paraformaldehyde depolymerizes in situ to provide monomeric formaldehyde, the active electrophile in the reaction.

Reaction Mechanism: Acid-Catalyzed Cyclization

The formation of the 4H-1,3-benzodioxin ring proceeds via an acid-catalyzed condensation reaction. A strong acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is employed to facilitate several key steps in the mechanistic pathway.[9]

  • Activation of Formaldehyde: The acid catalyst protonates the oxygen atom of a formaldehyde monomer (generated from the depolymerization of paraformaldehyde), rendering it a highly reactive electrophile.

  • Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 4-fluoro-2-(hydroxymethyl)phenol attacks the protonated formaldehyde, preferentially at the position ortho to the phenolic hydroxyl group. This step is a classic electrophilic aromatic substitution.

  • Intramolecular Cyclization: The newly introduced hydroxymethyl group then undergoes an intramolecular Williamson ether synthesis-type reaction with the adjacent phenolic hydroxyl group, again promoted by the acid catalyst, to close the six-membered dioxin ring and eliminate a molecule of water.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )AmountMolar Equivalents
4-Fluoro-2-(hydroxymethyl)phenol2357-33-7142.131.00 g1.0
Paraformaldehyde30525-89-4(30.03)n0.25 g~1.2
p-Toluenesulfonic acid monohydrate6192-52-5190.220.13 g0.1
Toluene108-88-392.1420 mL-
Dichloromethane (DCM)75-09-284.9350 mL-
Saturated Sodium Bicarbonate (aq)--30 mL-
Brine--30 mL-
Anhydrous Sodium Sulfate7757-82-6142.04~5 g-
Silica Gel (for chromatography)7631-86-960.08As needed-
Heptane142-82-5100.21As needed-
Ethyl Acetate141-78-688.11As needed-
Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-(hydroxymethyl)phenol (1.00 g, 7.04 mmol).

  • Addition of Reagents: Add toluene (20 mL), paraformaldehyde (0.25 g, ~8.33 mmol of CH₂O), and p-toluenesulfonic acid monohydrate (0.13 g, 0.70 mmol).

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a heptane/ethyl acetate solvent system (e.g., 7:3 v/v). The starting material should be consumed within 4-6 hours.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully add saturated sodium bicarbonate solution (30 mL) to neutralize the acid catalyst.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with brine (30 mL).

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[9]

    • Elute with a gradient of heptane/ethyl acetate (starting from 9:1 and gradually increasing the polarity to 7:3) to isolate the pure this compound.

    • Combine the fractions containing the desired product and remove the solvent in vacuo to yield a solid or viscous oil.

Data Summary and Expected Results

ParameterExpected Value/Observation
Reaction Time 4-6 hours
Temperature 110 °C (Reflux in Toluene)
Appearance of Product White to off-white solid or viscous oil
Expected Yield 70-85%
Purity (post-chromatography) >95%
Storage Store in a cool, dry place away from light

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 4-Fluoro-2-(hydroxymethyl)phenol 4-Fluoro-2-(hydroxymethyl)phenol Reaction Reaction 4-Fluoro-2-(hydroxymethyl)phenol->Reaction Paraformaldehyde Paraformaldehyde Paraformaldehyde->Reaction p-TsOH (catalyst) p-TsOH (catalyst) Toluene (solvent) Toluene (solvent) Reflux (110 °C) Reflux (110 °C) This compound This compound Reaction->this compound

Caption: Synthetic route for this compound.

Applications in Drug Development

While specific pharmacological data for this compound is not extensively published, its structural motifs are of significant interest. Fluorinated aromatic compounds are prevalent in pharmaceuticals, including anticancer agents and central nervous system drugs.[10] Benzodioxin derivatives have been investigated for a wide range of biological activities, including as potential inhibitors of various enzymes and as scaffolds for antiviral and antibacterial agents. Therefore, this molecule serves as a valuable building block for the synthesis of more complex derivatives for screening in various drug discovery programs.

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The Synthetic Utility of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: A Guide for the Modern Chemist

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Fluorinated Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal and materials chemistry, the strategic incorporation of fluorine atoms and rigid heterocyclic scaffolds is a cornerstone of molecular design. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol emerges as a valuable, yet under-documented, building block that offers both of these features. Its structure, characterized by a fluorinated benzene ring fused to a 1,3-dioxin moiety and bearing a reactive primary alcohol, presents a unique combination of functionalities. This guide provides an in-depth exploration of the potential applications of this reagent, complete with detailed protocols and the scientific rationale behind its use in constructing more complex molecular architectures. While this specific molecule is often cited as a building block in chemical catalogs, detailed synthetic applications in peer-reviewed literature are sparse[1][2][3][]. Therefore, the following application notes are based on established, analogous chemical transformations, providing a robust framework for its utilization in research and development.

The fluorine substituent offers a powerful tool for modulating the physicochemical properties of a target molecule, including metabolic stability, pKa, and binding affinity, a well-established strategy in drug discovery[5][6]. The benzodioxin ring system provides a rigid, conformationally constrained scaffold that can be crucial for optimizing ligand-receptor interactions. This guide will focus on the synthetic manipulation of the key reactive handle: the primary benzylic alcohol at the C8 position.

Core Reactivity and Synthetic Potential

The primary utility of this compound lies in the versatility of its hydroxymethyl group. This functional group serves as a linchpin for a variety of synthetic transformations, allowing for the covalent linkage of the fluorinated benzodioxin core to other molecular fragments. The principal pathways for its elaboration include oxidation, conversion to an electrophilic species, and direct derivatization through ether or ester formation.

G cluster_0 Key Transformations of the Hydroxymethyl Group A This compound B Aldehyde (Electrophile) A->B Oxidation (PCC, Dess-Martin) C Alkyl Halide / Tosylate (Electrophile for SN2) A->C Halogenation (SOCl2) / Sulfonylation (TsCl) D Ether Derivatives A->D Etherification (e.g., Williamson) E Ester Derivatives A->E Esterification (e.g., Fischer, Acyl Halides)

Caption: Key synthetic pathways for this compound.

Application Note 1: Oxidation to the Aldehyde

The oxidation of the primary alcohol to the corresponding aldehyde, 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde, furnishes a valuable electrophile for subsequent carbon-carbon bond-forming reactions such as Wittig, Grignard, or aldol reactions. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid.

Causality in Experimental Design:
  • Reagent Choice: Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are preferred for this transformation. They are known for their mildness and high selectivity for the oxidation of primary alcohols to aldehydes with minimal side product formation. PCC is a classic, cost-effective choice, while DMP offers the advantage of reacting under neutral conditions at room temperature, which is beneficial for sensitive substrates.

  • Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice for both PCC and DMP oxidations. It is relatively inert, has a low boiling point for easy removal, and effectively solubilizes the starting material and the oxidant.

  • Temperature Control: While DMP reactions are typically run at room temperature, PCC oxidations can be slightly exothermic. Maintaining the reaction at room temperature or slightly below ensures selectivity and prevents potential degradation.

Protocol 1: Dess-Martin Oxidation

Objective: To synthesize 6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde.

ReagentMol. Wt. ( g/mol )Amount (mmol)Volume / Mass
This compound184.161.0184 mg
Dess-Martin Periodinane (DMP)424.141.2509 mg
Anhydrous Dichloromethane (DCM)--10 mL

Step-by-Step Methodology:

  • To a dry round-bottom flask under a nitrogen atmosphere, add this compound (184 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DCM (10 mL).

  • Add Dess-Martin periodinane (509 mg, 1.2 mmol) to the solution in one portion.

  • Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (10 mL) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).

  • Stir the biphasic mixture for 15 minutes until the solid dissolves.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure aldehyde.

Application Note 2: Conversion to an Electrophile for Nucleophilic Substitution

To employ this building block in reactions where it is attacked by a nucleophile (e.g., amines, thiols, carbanions), the hydroxyl group must first be converted into a good leaving group. This transforms the benzylic carbon into an electrophilic center, ideal for S_N2 reactions. The most common strategies involve conversion to a halide or a sulfonate ester. A related precursor, 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine, is commercially available, indicating the synthetic utility of this approach[2].

Causality in Experimental Design:
  • Reagent Choice for Halogenation: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to chlorides. The byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

  • Reagent Choice for Sulfonylation: p-Toluenesulfonyl chloride (TsCl) is used to form a tosylate. Tosylates are excellent leaving groups and have the advantage of being crystalline solids, which can sometimes aid in purification. The reaction is typically run in the presence of a base like pyridine or triethylamine to neutralize the HCl generated.

  • Reaction Conditions: These reactions are generally run at low temperatures (e.g., 0 °C) to control reactivity and minimize side reactions. Anhydrous conditions are crucial as the reagents are moisture-sensitive.

Protocol 2: Synthesis of 8-(chloromethyl)-6-fluoro-4H-1,3-benzodioxine

Objective: To activate the hydroxyl group for nucleophilic substitution.

ReagentMol. Wt. ( g/mol )Amount (mmol)Volume / Mass
This compound184.161.0184 mg
Thionyl Chloride (SOCl₂)118.971.50.11 mL
Anhydrous Dichloromethane (DCM)--10 mL
Pyridine (catalytic)79.10catalytic1-2 drops

Step-by-Step Methodology:

  • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (184 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of pyridine (1-2 drops).

  • Slowly add thionyl chloride (0.11 mL, 1.5 mmol) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice (20 g) to quench the excess thionyl chloride.

  • Transfer to a separatory funnel, separate the organic layer, and wash successively with cold water (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude chloride, which can often be used in the next step without further purification.

G cluster_1 Workflow: Activation and Nucleophilic Substitution Start This compound Step1 Activation (e.g., SOCl2) Start->Step1 Intermediate 8-(chloromethyl)-6-fluoro- 4H-1,3-benzodioxine Step1->Intermediate Step2 Nucleophilic Substitution (Nu-H / Base) Intermediate->Step2 Product Substituted Product (Ether, Amine, Thioether, etc.) Step2->Product

Caption: General workflow for activating the alcohol and subsequent substitution.

Application Note 3: Williamson Ether Synthesis

The synthesis of ethers from the title compound allows for the introduction of a wide variety of alkyl or aryl groups. This is particularly useful in drug discovery for probing structure-activity relationships by extending a molecular scaffold.

Causality in Experimental Design:
  • Base: A strong base is required to deprotonate the alcohol, forming the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice for this purpose as the byproduct, hydrogen gas, is easily removed from the reaction.

  • Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is ideal. These solvents effectively solvate the cation of the base but do not interfere with the nucleophilicity of the alkoxide.

  • Electrophile: A primary alkyl halide (e.g., iodomethane, benzyl bromide) is the best choice for the electrophile to ensure an S_N2 pathway and avoid elimination side reactions.

Protocol 3: Synthesis of 8-(methoxymethyl)-6-fluoro-4H-1,3-benzodioxine

Objective: To form an ether linkage via nucleophilic substitution.

ReagentMol. Wt. ( g/mol )Amount (mmol)Volume / Mass
This compound184.161.0184 mg
Sodium Hydride (NaH, 60% in mineral oil)24.00 (as NaH)1.248 mg
Anhydrous Tetrahydrofuran (THF)--10 mL
Iodomethane (CH₃I)141.941.10.07 mL

Step-by-Step Methodology:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (48 mg of 60% dispersion, 1.2 mmol).

  • Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (5 mL) to the flask and cool to 0 °C.

  • Dissolve this compound (184 mg, 1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

  • Add iodomethane (0.07 mL, 1.1 mmol) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, cool the flask to 0 °C and cautiously quench the reaction by the slow addition of water (5 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired ether.

Conclusion

This compound is a promising building block for organic synthesis, offering a convenient entry point to a range of more complex, fluorinated heterocyclic molecules. By leveraging the reactivity of its primary alcohol, chemists can readily incorporate this valuable scaffold into target structures through oxidation, activation for nucleophilic substitution, or direct derivatization. The protocols and rationale provided herein serve as a comprehensive guide for researchers and drug development professionals seeking to exploit the full synthetic potential of this versatile reagent.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2779909, this compound. Retrieved from [Link].

  • Bhaskaran, R. P., Nayak, K. H., & Babu, B. P. (2021). Synthesis of functionalized benzo[7][8]dioxin-4-ones from salicylic acid and acetylenic esters and their direct amidation. RSC Advances, 11(39), 24570–24574. Available at: [Link].

  • Mei, H., Han, J., & Fustero, S. (2020). Synthesis and applications of fluorinated, polyfluoroalkyl- and polyfluoroaryl-substituted 1,2,3-triazoles. Organic Chemistry Frontiers, 7(18), 2736-2761. Available at: [Link].

  • Ardila-Fierro, K. J., & Hernandez, J. G. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1131. Available at: [Link].

  • Eastmond, G. C., Paprotny, J., & Swanson, L. (2001). Synthesis of Cyanodibenzo[7][9]dioxines and Their Derivatives by Cyano-Activated Fluoro Displacement Reactions. Journal of Materials Chemistry, 11(6), 1638-1644. Available at: [Link].

  • al-Rashida, M., Nagra, S. A., Khan, I. U., Kostakis, G., & Abbas, G. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2707. Available at: [Link].

  • Iaroshenko, V. O. (2024). Recent Advances on Fluorine Chemistry. Molecules, 29(15), 3465. Available at: [Link].

Sources

Application Notes and Protocols: Derivatization of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol scaffold is a key building block in medicinal chemistry, valued for its unique stereoelectronic properties conferred by the fluorine atom and the benzodioxin core. These features can enhance metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. This document provides a comprehensive guide to the chemical derivatization of this versatile benzylic alcohol. Detailed protocols for esterification, etherification (via Williamson synthesis), and selective oxidation to the corresponding aldehyde are presented. Each protocol is designed to be a self-validating system, with in-depth explanations of the reaction mechanisms, rationale for reagent selection, and critical parameters for success. This guide is intended to empower researchers to efficiently generate diverse libraries of novel compounds for screening and lead optimization in drug discovery programs.

Introduction: The Strategic Importance of the Fluoro-Benzodioxin Scaffold

The 1,3-benzodioxole and its related benzodioxin ring systems are prevalent motifs in a multitude of biologically active compounds.[1] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including antitumor and anti-inflammatory properties.[1][2] The introduction of a fluorine atom onto this scaffold is a common strategy in modern drug design.[3] Fluorine's high electronegativity and relatively small size can profoundly influence a molecule's properties, often leading to improved metabolic stability, enhanced binding to target proteins through unique electrostatic interactions, and altered acidity of nearby protons.[3]

This compound is a primary benzylic alcohol, making the hydroxyl group a prime handle for synthetic modification.[4] The benzylic position is reactive and amenable to a variety of transformations, including substitution and oxidation reactions. Derivatization at this position allows for the systematic exploration of the chemical space around the core scaffold, a critical step in establishing structure-activity relationships (SAR) and optimizing lead compounds. This guide provides detailed, field-tested protocols for the three most common and impactful derivatizations of this key intermediate.

Characterization of Starting Material: this compound

Before proceeding with derivatization, it is imperative to confirm the identity and purity of the starting material.

Structure:

Figure 1: Chemical structure of this compound.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₉H₉FO₃[4][5]
Molecular Weight184.17 g/mol [4][5]
CAS Number306934-89-4[4][5]

Expected Spectroscopic Data:

While experimental spectra should always be acquired, the following are expected characteristic signals based on the structure and data from analogous compounds:[1]

  • ¹H NMR:

    • Aromatic protons: Doublets and triplets in the aromatic region (δ 6.5-7.5 ppm), showing coupling to each other and to the fluorine atom.

    • Benzylic protons (-CH₂OH): A singlet or doublet around δ 4.5-4.8 ppm.

    • Dioxin methylene protons (-OCH₂O- and -OCH₂Ar-): Two distinct signals, likely singlets or AB quartets, in the range of δ 4.8-5.5 ppm.

    • Hydroxyl proton (-OH): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

  • ¹³C NMR:

    • Aromatic carbons: Signals in the range of δ 100-160 ppm. The carbon bearing the fluorine atom will show a large one-bond C-F coupling constant.

    • Benzylic carbon (-CH₂OH): A signal around δ 60-65 ppm.

    • Dioxin methylene carbons (-OCH₂O- and -OCH₂Ar-): Signals in the range of δ 65-100 ppm.

  • IR Spectroscopy:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.

    • C-H stretches (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

    • C-O stretches: Strong bands in the region of 1000-1300 cm⁻¹.

    • C-F stretch: A strong band in the region of 1000-1400 cm⁻¹.

Derivatization Protocols

The following protocols are presented as robust starting points for the derivatization of this compound. Optimization of reaction times, temperatures, and stoichiometry may be necessary for specific substrates.

Esterification via DCC/DMAP Coupling

This method is a reliable procedure for forming esters from carboxylic acids and alcohols under mild conditions, avoiding the high temperatures or strong acids required for Fischer esterification.

Reaction Scheme:

Esterification Reactant1 This compound Reagents DCC, DMAP DCM, 0°C to RT Reactant1->Reagents Reactant2 R-COOH (Carboxylic Acid) Reactant2->Reagents Product Derivative (Ester) Reagents->Product Ester Formation

Figure 2: Workflow for DCC/DMAP-mediated esterification.

Causality and Mechanistic Insight:

Dicyclohexylcarbodiimide (DCC) is a powerful dehydrating agent that activates the carboxylic acid. The carboxylic acid adds to one of the C=N double bonds of DCC to form an O-acylisourea intermediate. This intermediate is highly reactive towards nucleophilic attack. 4-(Dimethylamino)pyridine (DMAP) acts as a nucleophilic catalyst, reacting with the O-acylisourea to form a more reactive N-acylpyridinium species. The alcohol, this compound, then attacks this activated species to form the ester and regenerate the DMAP catalyst. The driving force for the reaction is the formation of the highly stable dicyclohexylurea (DCU) byproduct, which is insoluble in many organic solvents and can be easily removed by filtration.

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the desired carboxylic acid (1.1 equiv.), and DMAP (0.1 equiv.).

  • Dissolution: Add anhydrous dichloromethane (DCM) to dissolve the reactants (concentration of the alcohol at ~0.1 M).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • DCC Addition: Add a solution of DCC (1.2 equiv.) in anhydrous DCM dropwise to the stirred reaction mixture over 10-15 minutes. A white precipitate of DCU will begin to form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[6]

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Characterization: Characterize the purified ester by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary Table:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Carboxylic Acid1.1Acylating agent
DCC1.2Dehydrating/Activating agent
DMAP0.1Catalyst
Anhydrous DCM-Solvent
Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a classic and robust method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[7][8]

Reaction Scheme:

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Reaction Reactant1 This compound Base NaH Reactant1->Base Alkoxide Alkoxide Intermediate Base->Alkoxide Reactant2 R-X (Alkyl Halide) Alkoxide->Reactant2 Product Derivative (Ether) Reactant2->Product

Figure 3: Two-step workflow of the Williamson ether synthesis.

Causality and Mechanistic Insight:

This reaction proceeds in two stages. First, a strong base, such as sodium hydride (NaH), is used to deprotonate the alcohol, forming a sodium alkoxide.[9] This step is crucial as alkoxides are much stronger nucleophiles than their corresponding alcohols. In the second step, the nucleophilic alkoxide attacks a primary alkyl halide (or other suitable electrophile with a good leaving group, like a tosylate) in an SN2 fashion.[6] The use of a primary alkyl halide is critical to favor substitution over elimination, which can be a competing side reaction, especially with stronger bases and more hindered halides.[8]

Experimental Protocol:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv.) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Alcohol Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF or DMF dropwise to the stirred NaH suspension. Effervescence (H₂ gas evolution) will be observed.

  • Alkoxide Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Alkyl Halide Addition: Add the alkyl halide (R-X, 1.1 equiv.) to the reaction mixture. If the alkyl halide is a liquid, it can be added neat via syringe. If it is a solid, it can be added as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous NH₄Cl at 0 °C to destroy any excess NaH.

    • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ether by flash column chromatography on silica gel.

  • Characterization: Characterize the purified ether by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Data Summary Table:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Sodium Hydride (NaH)1.2Base (for alkoxide formation)
Alkyl Halide (R-X)1.1Alkylating agent
Anhydrous THF or DMF-Solvent
Oxidation to Aldehyde using PCC

Selective oxidation of a primary alcohol to an aldehyde without over-oxidation to the carboxylic acid requires the use of mild oxidizing agents. Pyridinium chlorochromate (PCC) is a classic and effective reagent for this transformation.

Reaction Scheme:

Oxidation Reactant This compound Reagents PCC DCM, RT Reactant->Reagents Selective Oxidation Product Derivative (Aldehyde) Reagents->Product Selective Oxidation

Figure 4: Workflow for the selective oxidation to an aldehyde using PCC.

Causality and Mechanistic Insight:

PCC is a complex of chromium(VI) oxide with pyridine and HCl. It is a milder oxidizing agent than many other chromium(VI) reagents (like Jones reagent) and is typically used in anhydrous conditions, which prevents the over-oxidation of the initially formed aldehyde to a carboxylic acid. The reaction proceeds through the formation of a chromate ester, followed by a base-assisted elimination (the base can be pyridine or another component of the reaction mixture) to yield the aldehyde, a reduced chromium species, and pyridinium hydrochloride.

Experimental Protocol:

  • Preparation: To a round-bottom flask, add a suspension of pyridinium chlorochromate (PCC, 1.5 equiv.) and powdered molecular sieves (4Å) or Celite in anhydrous dichloromethane (DCM). The molecular sieves/Celite help to trap the tarry byproducts.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in anhydrous DCM to the stirred PCC suspension at room temperature. The reaction mixture will turn dark brown/black.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting alcohol is no longer visible.

  • Work-up:

    • Upon completion, dilute the reaction mixture with diethyl ether.

    • Filter the mixture through a short plug of silica gel or Florisil, washing thoroughly with diethyl ether to ensure all the product is eluted. The solid residue on the filter plug will retain the chromium byproducts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude aldehyde is often of sufficient purity for subsequent steps. If necessary, it can be further purified by flash column chromatography on silica gel.

  • Characterization: Characterize the purified aldehyde by ¹H NMR, ¹³C NMR, and IR spectroscopy. The appearance of a strong C=O stretch around 1680-1700 cm⁻¹ in the IR spectrum and a signal for the aldehydic proton around δ 9-10 ppm in the ¹H NMR spectrum are indicative of a successful reaction.

Data Summary Table:

ReagentMolar Equiv.Purpose
This compound1.0Substrate
Pyridinium Chlorochromate (PCC)1.5Oxidizing agent
Molecular Sieves or Celite-Adsorbent for byproducts
Anhydrous DCM-Solvent

Safety Precautions

  • General: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • DCC: Dicyclohexylcarbodiimide is a potent skin sensitizer and allergen. Handle with extreme care and avoid inhalation of dust.

  • Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and quench with extreme caution.

  • PCC: Pyridinium chlorochromate is a toxic and potentially carcinogenic chromium(VI) compound. Avoid inhalation of the dust and skin contact. Dispose of chromium waste according to institutional guidelines.

  • Solvents: Dichloromethane is a suspected carcinogen. Tetrahydrofuran can form explosive peroxides upon standing. Use anhydrous solvents from a freshly opened bottle or a solvent purification system.

Conclusion

The protocols detailed in this guide provide robust and versatile methods for the derivatization of this compound. By leveraging these fundamental transformations—esterification, etherification, and oxidation—researchers can efficiently generate a wide array of analogs for biological evaluation. The strategic modification of this fluorinated benzodioxin scaffold holds significant potential for the discovery of novel therapeutic agents with improved pharmacological profiles. Careful execution of these protocols, coupled with rigorous characterization of the resulting products, will accelerate progress in drug discovery and development programs.

References

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  • Taylor & Francis Online. (2018). (Diethylamino)sulfur trifluoride (DAST)-mediated oxidation of benzylic alcohols and amines to carbonyl compounds.
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  • J-STAGE. (2018). Direct Substitution of a Hydroxyl Group by a Carboxyl Group at the Benzylic Position in Benzyl Alcohols by Electrochemical Reduction in the Presence of Carbon Dioxide. Chemistry Letters, 47(11), 1391-1394.
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  • ResearchGate. (2015). A Mild Synthesis of α,α′-[Iminobismethylene]bis [6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol]. [Link]

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  • ResearchGate. (2008). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. [Link]

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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 6-Fluoro-4H-1,3-benzodioxin Moiety

The 6-fluoro-4H-1,3-benzodioxin scaffold is a privileged structural motif in modern medicinal chemistry, primarily due to its presence in pharmacologically active agents. The fluorine atom can enhance metabolic stability and binding affinity, while the benzodioxin ring system offers a rigid, three-dimensional framework that can be strategically functionalized. (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is a key starting material, providing a versatile handle for the construction of a diverse array of heterocyclic compounds. This guide provides detailed protocols and synthetic strategies for leveraging this building block in drug discovery and development. The 1,4-benzodioxane ring, a related structure, is a versatile template in the design of molecules with a wide range of biological activities, including as agonists and antagonists for various receptors and as anticancer and antibacterial agents[1].

Core Synthetic Strategies: Activating the Methanol Functionality

The primary challenge in utilizing this compound is the conversion of the relatively unreactive hydroxymethyl group into a functionality amenable to cyclization reactions. The following activation strategies are fundamental to the synthesis of diverse heterocyclic systems.

Oxidation to the Aldehyde

The corresponding aldehyde, (6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde), is a pivotal intermediate for the synthesis of numerous heterocycles through condensation reactions.

  • Protocol 1: Parikh-Doering Oxidation

    This method is favored for its mild reaction conditions, which prevent over-oxidation and are compatible with the sensitive benzodioxin ring.

    • Reagents and Materials:

      • This compound

      • Sulfur trioxide pyridine complex

      • Triethylamine (TEA)

      • Dimethyl sulfoxide (DMSO)

      • Dichloromethane (DCM)

      • Saturated aqueous sodium bicarbonate solution

      • Brine

      • Anhydrous magnesium sulfate

      • Silica gel for column chromatography

    • Procedure:

      • Dissolve this compound (1.0 eq) in a mixture of DMSO (5.0 eq) and DCM.

      • Cool the solution to 0 °C in an ice bath.

      • Add triethylamine (5.0 eq) to the solution.

      • In a separate flask, dissolve the sulfur trioxide pyridine complex (3.0 eq) in DMSO and add it dropwise to the reaction mixture, maintaining the temperature at 0 °C.

      • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC.

      • Upon completion, quench the reaction by adding water.

      • Extract the aqueous layer with DCM (3x).

      • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

      • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Conversion to a Halomethyl or Sulfonyloxymethyl Group

Transforming the alcohol into a good leaving group enables nucleophilic substitution reactions, which are crucial for building various heterocyclic rings.

  • Protocol 2: Appel Reaction for Bromination

    The Appel reaction provides a reliable method for converting the alcohol to the corresponding bromide, (8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine), a versatile electrophile. A similar strategy has been successfully applied to related benzodioxole systems[2].

    • Reagents and Materials:

      • This compound

      • Carbon tetrabromide (CBr₄)

      • Triphenylphosphine (PPh₃)

      • Dichloromethane (DCM)

      • Saturated aqueous sodium bicarbonate solution

      • Brine

      • Anhydrous sodium sulfate

      • Silica gel for column chromatography

    • Procedure:

      • Dissolve this compound (1.0 eq) and CBr₄ (1.5 eq) in DCM.

      • Cool the solution to 0 °C.

      • Slowly add a solution of PPh₃ (1.5 eq) in DCM to the reaction mixture.

      • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, monitoring by TLC.

      • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

      • Separate the organic layer and extract the aqueous layer with DCM (2x).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

      • Purify the crude product by silica gel column chromatography to afford the brominated product.

Synthesis of Key Heterocyclic Scaffolds

The activated intermediates described above are gateways to a wide range of heterocyclic systems. Below are detailed protocols for the synthesis of representative examples.

A. Synthesis of Pyridine Derivatives via Kröhnke Annulation

This classical method allows for the construction of substituted pyridines from the bromomethyl intermediate.

  • Protocol 3: Kröhnke Pyridine Synthesis

    • Reagents and Materials:

      • 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine (from Protocol 2)

      • Pyridine

      • An α,β-unsaturated ketone (e.g., chalcone)

      • Ammonium acetate

      • Acetic acid

    • Procedure:

      • Step 1: Formation of the Pyridinium Salt. Reflux a solution of 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine (1.0 eq) and pyridine (1.1 eq) in a suitable solvent like acetone or ethanol for 2-4 hours. The pyridinium salt will often precipitate and can be collected by filtration.

      • Step 2: Annulation. In a separate flask, dissolve the pyridinium salt (1.0 eq), the α,β-unsaturated ketone (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid.

      • Heat the mixture to reflux for 4-8 hours, monitoring by TLC.

      • After cooling, pour the reaction mixture into ice water and neutralize with a base (e.g., aqueous ammonia).

      • The precipitated product can be collected by filtration, washed with water, and recrystallized or purified by column chromatography.

B. Synthesis of 1,2,3-Triazoles via "Click" Chemistry

The Huisgen 1,3-dipolar cycloaddition, particularly the copper-catalyzed variant ("click" chemistry), offers a highly efficient route to 1,2,3-triazoles. This requires the conversion of the bromomethyl intermediate to an azide.

  • Protocol 4: Synthesis of 8-(azidomethyl)-6-fluoro-4H-1,3-benzodioxine

    • Reagents and Materials:

      • 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine (from Protocol 2)

      • Sodium azide (NaN₃)

      • Dimethylformamide (DMF) or Acetone/Water

      • Ethyl acetate

      • Water

    • Procedure:

      • Dissolve 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine (1.0 eq) in DMF.

      • Add sodium azide (1.5 eq) and stir the mixture at room temperature or slightly elevated temperature (e.g., 50 °C) for 2-6 hours.

      • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the azide, which is often used in the next step without further purification. Caution: Organic azides can be explosive; handle with care and avoid heating neat.

  • Protocol 5: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

    • Reagents and Materials:

      • 8-(azidomethyl)-6-fluoro-4H-1,3-benzodioxine (from Protocol 4)

      • A terminal alkyne (e.g., phenylacetylene)

      • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

      • Sodium ascorbate

      • tert-Butanol/Water (1:1)

    • Procedure:

      • Dissolve the azide (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.

      • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

      • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in water.

      • Add the sodium ascorbate solution to the main reaction mixture, followed by the copper sulfate solution.

      • Stir the reaction vigorously at room temperature for 12-24 hours. The product often precipitates from the reaction mixture.

      • Collect the solid by filtration, wash with water, and then a small amount of cold ethanol or diethyl ether to obtain the pure 1,2,3-triazole.

C. Synthesis of Benzothiadiazine Derivatives

While not directly from the methanol, the corresponding aldehyde can be used to synthesize more complex heterocyclic systems like benzothiadiazines, which are of pharmaceutical interest[3][4].

  • Protocol 6: Condensation with 2-Aminobenzenesulfonamide

    This protocol is adapted from the synthesis of related benzothiadiazine-1,1-dioxide systems[3][4].

    • Reagents and Materials:

      • (6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde) (from Protocol 1)

      • 2-Aminobenzenesulfonamide

      • p-Toluenesulfonic acid (p-TsOH)

      • Ethanol

    • Procedure:

      • Dissolve (6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde) (1.0 mmol) in ethanol (10 mL).

      • Add a catalytic amount of p-toluenesulfonic acid.

      • Slowly add a solution of 2-aminobenzenesulfonamide (1.0 mmol) in ethanol (10 mL) to the stirred solution.

      • Reflux the reaction mixture for 3-5 hours.

      • Cool the reaction to room temperature. The product may precipitate.

      • Isolate the resulting product by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol/acetone) can be performed for further purification.

Data Summary and Reaction Parameters

Protocol Starting Material Key Reagents Product Type Typical Yield Key Considerations
1This compoundSO₃·pyridine, TEA, DMSOAldehyde70-90%Mild conditions, avoids over-oxidation.
2This compoundCBr₄, PPh₃Bromide85-95%Formation of triphenylphosphine oxide as a byproduct.
38-(bromomethyl)-6-fluoro-4H-1,3-benzodioxinePyridine, α,β-unsaturated ketone, NH₄OAcSubstituted Pyridine40-60%Two-step process; yields can be moderate.
48-(bromomethyl)-6-fluoro-4H-1,3-benzodioxineNaN₃Azide>90%Handle azide with caution.
58-(azidomethyl)-6-fluoro-4H-1,3-benzodioxineTerminal alkyne, CuSO₄, Na-ascorbate1,2,3-Triazole80-95%High yielding and regioselective.
6(6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde)2-Aminobenzenesulfonamide, p-TsOHBenzothiadiazine75-85%Acid-catalyzed condensation.

Visualizing the Synthetic Pathways

Synthetic_Pathways Start This compound Aldehyde (6-fluoro-4H-1,3-benzodioxin-8-carbaldehyde) Start->Aldehyde Protocol 1 (Oxidation) Bromide 8-(bromomethyl)-6-fluoro-4H-1,3-benzodioxine Start->Bromide Protocol 2 (Appel Reaction) Benzothiadiazine Benzothiadiazine Derivative Aldehyde->Benzothiadiazine Protocol 6 (Condensation) Azide 8-(azidomethyl)-6-fluoro-4H-1,3-benzodioxine Bromide->Azide Protocol 4 (Azidation) Pyridine Substituted Pyridine Bromide->Pyridine Protocol 3 (Kröhnke Annulation) Triazole 1,2,3-Triazole Azide->Triazole Protocol 5 (CuAAC 'Click')

Caption: Key synthetic transformations of this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_activation Activation of Starting Material cluster_workup Workup and Isolation cluster_purification Purification Start_Mat Dissolve Starting Alcohol in appropriate solvent Reagent_Add Add activating reagents (e.g., SO3-pyridine or CBr4/PPh3) at controlled temperature Start_Mat->Reagent_Add Reaction Stir and monitor reaction progress by TLC Reagent_Add->Reaction Quench Quench reaction (e.g., add water or NaHCO3 soln.) Reaction->Quench Upon completion Extract Perform aqueous workup and extraction with organic solvent Quench->Extract Dry_Conc Dry organic layer and concentrate under vacuum Extract->Dry_Conc Purify Purify crude product via silica gel column chromatography Dry_Conc->Purify Characterize Characterize pure product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the synthesis and purification of intermediates.

Conclusion and Future Directions

This compound serves as a highly valuable and versatile starting material for the synthesis of a wide array of heterocyclic compounds. The protocols outlined in this guide provide robust and reproducible methods for accessing key intermediates and final target molecules of interest to medicinal chemists and drug development professionals. Future work could explore the diastereoselective or enantioselective synthesis of derivatives, further expanding the accessible chemical space and enabling the exploration of structure-activity relationships in greater detail. The development of novel catalytic methods, such as C-H activation, could also provide more direct routes to functionalized benzodioxin heterocycles[5].

References

  • Mariya-al-Rashida, et al. (2010). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E: Structure Reports Online, E66(10), o2707. [Link]

  • Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-20. [Link]

  • Soulé Research Group. (2023). Catalysis for Heterocycles Chemistry. [Link]

  • Zhu, Z., et al. (2005). 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. Acta Crystallographica Section E, E66, o2707. [Link]

Sources

Application Note: A Stability-Indicating HPLC Method for the Analysis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. The developed method is precise, accurate, and specific for the determination of the active pharmaceutical ingredient (API) in the presence of its degradation products. This document provides a comprehensive protocol, including instrument parameters, mobile phase preparation, and sample handling procedures. Furthermore, it outlines a forced degradation study to demonstrate the method's stability-indicating capabilities, a critical aspect in pharmaceutical development and quality control. The causality behind the selection of chromatographic conditions is explained to provide a deeper understanding of the method development process.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and stability are critical for the quality of the final drug product. Therefore, a validated, stability-indicating analytical method is essential to monitor its quality and to ensure the safety and efficacy of the resulting therapeutic agents.[1][2] High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of drug substances and their impurities.[3] This application note describes the development and validation of a simple, isocratic RP-HPLC method with UV detection for the analysis of this compound. The method is designed to separate the main compound from potential degradation products generated under various stress conditions, as mandated by regulatory bodies like the ICH.[4]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Structure Chemical structure of this compoundPubChem
Molecular Formula C₉H₉FO₃[5]
Molecular Weight 184.16 g/mol [5][6]
CAS Number 306934-89-4[5]
Predicted LogP 0.6[5]

The presence of a fluorine atom and a polar hydroxyl group suggests that a reversed-phase column with a moderately polar mobile phase will provide adequate retention and separation.

HPLC Method Parameters: A Rationale-Driven Approach

The selection of each chromatographic parameter is based on the chemical nature of this compound and established principles of reversed-phase chromatography.

Chromatographic System

A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector is suitable for this analysis.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving the desired selectivity. For fluorinated aromatic compounds, C18 columns are a common starting point. However, fluorinated phases can offer unique selectivity.[7] For this method, a C18 column is recommended due to its versatility and wide availability.

  • Rationale: The non-polar C18 stationary phase will interact with the benzodioxin ring system of the analyte, providing good retention. The polarity of the methanol and fluoro substituents will allow for elution with a suitable mobile phase.

Mobile Phase Composition: Driving the Elution

An isocratic mobile phase consisting of a mixture of an aqueous buffer and an organic modifier is employed for its simplicity and robustness.

  • Aqueous Component: 0.1% Formic Acid in Water.

    • Rationale: The acidic mobile phase suppresses the ionization of the hydroxyl group, leading to a more consistent retention time and improved peak shape. Formic acid is also compatible with mass spectrometry if further characterization of degradation products is required.[8]

  • Organic Modifier: Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff. It provides sharp peaks for a wide range of compounds.

Detection Wavelength: Maximizing Sensitivity

The UV spectrum of this compound should be determined using a PDA detector to identify the wavelength of maximum absorbance (λmax). Based on the benzodioxin chromophore, a wavelength in the range of 270-280 nm is expected to provide good sensitivity. For this method, 276 nm is proposed, but should be confirmed experimentally.

Summary of HPLC Conditions
ParameterRecommended SettingRationale
Column C18 (e.g., Agilent Zorbax Eclipse Plus, Waters Symmetry), 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic compounds.
Mobile Phase 0.1% Formic Acid in Water : Acetonitrile (60:40, v/v)Isocratic elution for simplicity and robustness. Acidic pH for improved peak shape.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detector PDA or UV Detector at 276 nmProvides good sensitivity for the benzodioxin chromophore.
Run Time 15 minutesSufficient to elute the main peak and any potential impurities.

Experimental Protocols

Standard and Sample Preparation

Standard Solution (100 µg/mL):

  • Accurately weigh about 10 mg of this compound reference standard.

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Further dilute 10 mL of this solution to 100 mL with the mobile phase to obtain a final concentration of 100 µg/mL.

Sample Solution (100 µg/mL):

  • Accurately weigh a quantity of the test sample equivalent to 10 mg of this compound.

  • Follow the same dilution procedure as for the standard solution.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is performing adequately.

  • Inject the standard solution five times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of the Peak Area: Should be ≤ 2.0%.

Analysis Procedure
  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution.

  • Inject the sample solution.

  • Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample chromatograms.

Stability-Indicating Study: Forced Degradation Protocol

Forced degradation studies are essential to demonstrate that the analytical method can separate the API from its degradation products, thus proving its stability-indicating nature.[9][10] The goal is to achieve 5-20% degradation of the API.[4][11]

Workflow for Forced Degradation Study

Caption: Workflow for the forced degradation study of this compound.

Acid Hydrolysis
  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M HCl.

  • Keep the solution at 60°C for 6 hours.

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M NaOH.

  • Dilute to 10 mL with the mobile phase and inject into the HPLC system.

Base Hydrolysis
  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C for 2 hours.

  • Cool the solution to room temperature and neutralize it with 1 mL of 0.1 M HCl.

  • Dilute to 10 mL with the mobile phase and inject into the HPLC system.

Oxidative Degradation
  • To 1 mL of the sample stock solution (1 mg/mL), add 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature for 24 hours.

  • Dilute to 10 mL with the mobile phase and inject into the HPLC system.

Thermal Degradation
  • Keep the solid API in a hot air oven at 80°C for 48 hours.

  • After exposure, weigh an appropriate amount of the stressed sample, dissolve it in the mobile phase to a concentration of 100 µg/mL, and inject.

Photolytic Degradation
  • Expose the solid and solution samples to UV and visible light according to ICH Q1B guidelines.

  • Prepare a 100 µg/mL solution of the stressed samples in the mobile phase and inject.

Method Validation

The developed method should be validated according to ICH Q2(R1) guidelines. The validation parameters to be assessed include:

  • Specificity: Demonstrated by the forced degradation study, showing that the peak for this compound is pure and well-resolved from any degradation products.

  • Linearity: Assessed over a concentration range (e.g., 25-150 µg/mL) by plotting peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Recoveries should be within 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples at 100% of the test concentration on the same day. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same samples on different days, by different analysts, or with different equipment. The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Evaluated by making small, deliberate changes to the method parameters (e.g., mobile phase composition, flow rate, column temperature) and observing the effect on the results.

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust tool for the quantitative analysis of this compound. The method's stability-indicating nature, established through forced degradation studies, makes it suitable for routine quality control and stability testing in the pharmaceutical industry. The detailed protocol and the rationale behind the method development choices offer a comprehensive guide for researchers and analysts.

References

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Available from: [Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. PubMed Central. Available from: [Link]

  • This compound. PubChem. Available from: [Link]

  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. PubMed. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available from: [Link]

  • Synthesis,Characterization and Biological Screening of Some New Sulfonamides Derivatives of 1,4-Benzodioxane-6-Amine. ResearchGate. Available from: [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. Available from: [Link]

  • World Journal of Pharmaceutical Research. AWS. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. CORE. Available from: [Link]

  • Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Available from: [Link]

  • Analysis of AOF (Adsorbable Organic Fluorine) According EPA Method 1621. Shimadzu. Available from: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC. Available from: [Link]

  • Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. PubMed. Available from: [Link]

  • Chemistry and Pharmacology of Benzodioxanes. TSI Journals. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research. Available from: [Link]

  • A stability-indicating reverse phase-HPLC method development and validation for newly approved drug, Belzutifan in bulk. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Applications of Fluorinated Compounds as Phases and Additives in Chromatography and Their Uses in Pharmaceutical Analysis. Journal of Chromatographic Science | Oxford Academic. Available from: [Link]

  • Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][3][5]dioxin-2-yl)-2,3-dihydrobenzo[b][3][5]dioxine-5-carboxamide. MDPI. Available from: [Link]

  • Monitoring PFAS Impact Using Adsorbable Organic Fluorine by Combustion Ion Chromatography. Enthalpy. Available from: [Link]

  • Forced Degradation Study in Pharmaceuticals. YouTube. Available from: [Link]

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. PMC - NIH. Available from: [Link]

  • 3-(6-Fluoro-4-oxo-4H-chromen-3-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dione. PMC. Available from: [Link]

  • This compound, 90%, Thermo Scientific. Fisher Scientific. Available from: [Link]

  • This compound. Amerigo Scientific. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Column Chromatography of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven approach to the column chromatography purification of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol. It is designed for researchers and drug development professionals seeking to achieve high purity for this key intermediate. We will move beyond simple step-by-step instructions to explain the underlying principles, enabling you to troubleshoot and adapt the methodology to your specific experimental context.

Frequently Asked Questions (FAQs)

This section addresses foundational questions you should consider before beginning the purification process.

Q1: What key properties of this compound influence its chromatographic behavior?

A1: Understanding the molecule's structure is paramount for designing a successful purification strategy. The key features are its moderate polarity, driven by several functional groups. The primary alcohol (-CH₂OH) is a hydrogen bond donor and a strong site for polar interactions with the stationary phase.[1] The two ether oxygens in the dioxin ring and the fluorine atom act as hydrogen bond acceptors, further contributing to its polarity.[1] This polarity profile dictates that a normal-phase chromatography setup is the most logical starting point.

PropertyValueImplication for Chromatography
Molecular Formula C₉H₉FO₃-
Molecular Weight 184.16 g/mol Influences diffusion rates but is less critical than polarity for method design.[1]
XLogP3 0.6Indicates a moderately polar compound, soluble in common organic solvents like ethyl acetate and dichloromethane.[1]
Hydrogen Bond Donor Count 1The alcohol group will strongly interact with polar stationary phases like silica gel.[1]
Hydrogen Bond Acceptor Count 4Multiple sites for interaction with the stationary phase.[1]
Q2: What is the recommended stationary phase for purifying this compound?

A2: Standard flash-grade silica gel (SiO₂) with a particle size of 40-63 µm is the industry-standard and highly recommended stationary phase.[2][3] Its polar, slightly acidic surface provides the necessary selectivity for separating moderately polar compounds like this compound from less polar starting materials or non-polar byproducts.[3] While alumina is an alternative, silica gel generally offers better and more predictable performance for this class of compounds.

Q3: How do I select the optimal mobile phase (solvent system)?

A3: The mobile phase selection is the most critical variable. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) between 0.2 and 0.35 on a TLC plate.[4][5] This Rf range provides the best balance, ensuring the compound is retained long enough for effective separation from impurities without requiring excessively long elution times or large solvent volumes.

The selection process should always begin with Thin-Layer Chromatography (TLC).[6][7] A binary solvent system of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate) is the standard starting point.

  • Start with a mid-polarity mixture: Begin with a 7:3 or 1:1 mixture of Hexane:Ethyl Acetate.

  • Adjust based on Rf:

    • If the Rf is too high (>0.4), the mobile phase is too polar. Increase the proportion of hexane.

    • If the Rf is too low (<0.15), the mobile phase is not polar enough. Increase the proportion of ethyl acetate.

  • Consider alternatives for difficult separations: If separation from a close-running impurity is challenging, switching one of the solvents can alter selectivity. For example, substituting ethyl acetate with dichloromethane or adding a small amount (<5%) of methanol to a dichloromethane or ethyl acetate system can be effective.[8]

Q4: What are the most likely impurities I need to separate from?

A4: Impurities will be specific to your synthetic route. However, common possibilities include:

  • Less Polar Impurities: Unreacted starting materials that have not been hydroxylated. For example, the corresponding aldehyde, methyl, or chloromethyl[9] precursor would be significantly less polar. These will elute much earlier than your target compound.

  • More Polar Impurities: Over-oxidation products, such as the corresponding carboxylic acid, or reagents from the reaction workup. These will have a much lower Rf or may not move from the baseline on the TLC plate.

  • Isomers or Related Byproducts: Sometimes, side reactions can produce compounds with similar polarity. A related compound, 6-fluoro-3-(...)-2,3-dihydrobenzo[b][1][6]dioxine-5-carboxamide, was identified as a byproduct in a similar synthesis, highlighting the potential for unexpected structures.[10] Careful TLC analysis is crucial to identify these.

Experimental Protocol & Workflow

This section provides a detailed, self-validating workflow for the purification. The process is designed to minimize sample loss and maximize purity.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Chromatography cluster_analysis Phase 3: Analysis & Isolation TLC 1. TLC Analysis (Hexane:EtOAc) Optimize 2. Optimize Solvent System (Target Rf = 0.2-0.35) TLC->Optimize Adjust solvent ratio Pack 3. Pack Column (Slurry Method) Optimize->Pack Optimized System Load 4. Load Sample (Dry or Wet Loading) Pack->Load Elute 5. Elute & Collect Fractions Load->Elute Analyze 6. Analyze Fractions (TLC) Elute->Analyze Collect ~20 mL fractions Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Rotary Evaporator) Combine->Evaporate Final 9. Final Product (High Purity Solid) Evaporate->Final

Caption: Workflow for purification of this compound.

1. TLC Analysis for Solvent System Optimization

  • Objective: To identify a mobile phase that provides an Rf of 0.2-0.35 for the target compound.

  • Procedure:

    • Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the mixture onto a silica gel TLC plate.

    • Develop the plate in a chamber containing your chosen solvent system (e.g., 70:30 Hexane:Ethyl Acetate). Ensure the chamber is saturated with solvent vapor for reproducible results.[7]

    • Visualize the spots using a UV lamp (254 nm). The aromatic nature of the compound should make it visible.

    • Calculate the Rf value: Rf = (distance traveled by spot) / (distance traveled by solvent front).

    • Repeat with adjusted solvent ratios until the target Rf is achieved.[5]

2. Column Preparation (Slurry Packing)

  • Objective: To create a uniformly packed column bed, free of cracks or air bubbles, which is essential for good separation.[11]

  • Procedure:

    • Select a column of appropriate size (a good rule of thumb is to use 30-50 g of silica for every 1 g of crude material).

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.[4]

    • In a separate beaker, create a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

    • With the column stopcock open and a flask underneath, pour the slurry into the column. Gently tap the side of the column to encourage even packing.[4]

    • Add the mobile phase continuously to wash the silica down and pack the column under light air pressure ("flash" chromatography).

    • Crucially, never let the solvent level drop below the top of the silica bed .[4]

    • Once packed, add another thin layer of sand on top to prevent disruption of the silica bed during sample and solvent addition.[12]

3. Sample Loading

  • Objective: To apply the sample to the column in a narrow, concentrated band.

  • Procedure (choose one):

    • Wet Loading: Dissolve the crude material in the minimum amount of a strong solvent (like dichloromethane or ethyl acetate). Use a pipette to carefully apply this solution to the top of the column. This is fast but can cause issues if the sample is not very soluble.

    • Dry Loading (Recommended): Dissolve the crude material in a solvent, add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method generally results in sharper bands and better separation.[12]

4. Elution and Fraction Collection

  • Objective: To pass the mobile phase through the column to separate the components and collect them in individual fractions.

  • Procedure:

    • After loading the sample, carefully fill the column with the mobile phase.

    • Apply gentle pressure using a regulated air line or a pump to achieve a steady flow rate (e.g., ~5 cm/minute drop level).

    • Begin collecting fractions in test tubes or vials. The size of the fractions depends on the column size, but 10-20 mL per fraction is a common starting point.

5. Analysis of Fractions

  • Objective: To identify which fractions contain the pure target compound.

  • Procedure:

    • Use TLC to analyze the collected fractions. Spot every second or third fraction on a single TLC plate.

    • Also spot your crude starting material and a pure standard (if available) for comparison.

    • Develop and visualize the plate.

    • Fractions showing only a single spot corresponding to the Rf of your target compound are considered pure. Combine these pure fractions into a clean, pre-weighed flask.

Troubleshooting Guide

Even with a well-designed protocol, issues can arise. This guide provides solutions to common problems.

Q: My compound won't elute from the column. What should I do?

A: This indicates your mobile phase is not polar enough to displace the compound from the silica gel.

  • Immediate Action: Gradually increase the polarity of the mobile phase. This is called a "gradient elution."[13] For a hexane/ethyl acetate system, you can switch to a mobile phase with a higher percentage of ethyl acetate. If that is still insufficient, you can add a small amount (1-5%) of methanol to the ethyl acetate.

  • Causality: The strong hydrogen bonding between your compound's alcohol group and the silica's silanol groups requires a sufficiently polar solvent to compete for these interaction sites and facilitate elution.[3]

  • Prevention: Ensure your initial TLC analysis is accurate. If the compound's Rf is near zero, the chosen solvent system is not suitable for the column.

Q: My compound is eluting too quickly with the solvent front. How can I fix this?

A: This is the opposite problem: your mobile phase is too polar, or your sample was loaded in too strong of a solvent.[14][15]

  • Immediate Action: Unfortunately, once the compound has eluted, the separation has failed. The run must be repeated.

  • Causality: The mobile phase is so polar that it outcompetes your compound for binding sites on the silica, resulting in little to no retention. Alternatively, loading the sample in a large volume of a very strong solvent (like pure methanol or DMF) can carry the compound through the column before any separation can occur.[15]

  • Prevention: Use a less polar mobile phase (increase the hexane proportion). When wet loading, use the absolute minimum volume of solvent required for dissolution.

Q: The separation between my target compound and an impurity is poor. How can I improve the resolution?

A: Poor resolution means the selectivity of your system is insufficient.

G Start Poor Separation (Co-elution) CheckRf Is target Rf in 0.2-0.35 range? Start->CheckRf AdjustPolarity Adjust mobile phase polarity to achieve target Rf CheckRf->AdjustPolarity No ChangeSolvent Change solvent system (e.g., Hex/EtOAc -> DCM/MeOH) CheckRf->ChangeSolvent Yes Success Improved Resolution AdjustPolarity->Success FinerSilica Use finer silica or a longer column ChangeSolvent->FinerSilica Still poor ChangeSolvent->Success FinerSilica->Success

Sources

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